molecular formula C13H12OS B1258484 Decarboxytiaprofenic acid CAS No. 6933-26-2

Decarboxytiaprofenic acid

Cat. No.: B1258484
CAS No.: 6933-26-2
M. Wt: 216.3 g/mol
InChI Key: KRUFIFKRFHMKHL-UHFFFAOYSA-N
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Description

This product is provided as delivered and specified by the issuing Pharmacopoeia. All information provided in support of this product, including SDS and any product information leaflets have been developed and issued under the Authority of the issuing Pharmacopoeia. For further information and support please go to the website of the issuing Pharmacopoeia.
Decarboxytiaprofenic acid is a thiophene substituted at C-2 by benzoyl and at C-4 by an ethyl group. It has a role as an epitope and a photosensitizing agent. It is a member of thiophenes and an aromatic ketone.

Scientific Research Applications

Phototoxicity and Cell Damage Studies

Decarboxytiaprofenic acid, as a photoproduct of tiaprofenic acid, plays a significant role in phototoxicity research. Studies reveal that it can cause cell damage upon exposure to light, particularly in skin cells. This is attributed to its increased lipophilicity and efficient binding to cell membranes. Such studies are crucial for understanding the mechanisms of drug-induced phototoxicity and developing safer pharmaceutical compounds (Castell et al., 1994).

Photochemical Reactions and Photobiological Implications

Research into the photochemical properties of this compound has led to insights into its triplet photoreactivity. These studies are vital for understanding the molecular basis of biological photosensitization reactions, like membrane damage and protein modification. The unique energy gap in its molecular structure offers a rich area for photochemical research (Encinas et al., 1998).

Photobinding to Cells as an Indicator of Photoallergy

This compound's ability to bind to cells upon light exposure is studied as a potential indicator of photoallergy. This research is significant for understanding the mechanisms of drug-induced allergies and developing safer drugs. The study of its photobinding properties contributes to the broader understanding of drug interactions with cellular components (Miranda et al., 1995).

Photodegradation and Photobinding in vitro and in vivo

The study of this compound's photodegradation and photobinding provides insights into its behavior both in vitro and in vivo. Understanding these processes is crucial for predicting and mitigating the potential harmful effects of photoproducts of pharmaceuticals when exposed to light, particularly in skin applications (Vries et al., 1997).

Biochemical Analysis

Biochemical Properties

Decarboxytiaprofenic acid plays a significant role in biochemical reactions, particularly as a photosensitizing agent. It interacts with various biomolecules, including proteins and enzymes, through its lipophilic nature. The compound’s ability to bind to cell membranes enhances its interaction with cellular components, leading to phototoxic effects. This compound is known to interact with proteins such as bovine serum albumin, forming photoadducts upon irradiation . This interaction is crucial for understanding its role in photosensitization and potential therapeutic applications.

Cellular Effects

This compound exerts notable effects on different cell types and cellular processes. In fibroblasts, the compound accumulates and causes generalized cell damage upon irradiation . This phototoxic effect is attributed to its ability to bind efficiently to cell membranes, leading to cellular damage. In hepatocytes, this compound is rapidly metabolized and removed, reducing its phototoxic impact . The compound’s influence on cell signaling pathways, gene expression, and cellular metabolism is closely linked to its photosensitizing properties, making it a valuable tool for studying phototoxicity mechanisms.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with cellular membranes and subsequent phototoxic effects. Upon exposure to light, the compound transfers energy to molecular oxygen, generating singlet oxygen, a highly reactive species . This singlet oxygen reacts with nearby biomolecules, causing oxidative damage and cell death. The lipophilic nature of this compound enhances its binding to cell membranes, facilitating its phototoxic action. Additionally, the compound’s interaction with proteins such as bovine serum albumin leads to the formation of photoadducts, further contributing to its phototoxic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are influenced by factors such as light exposure and cellular metabolism. In fibroblasts, this compound persists for extended periods, leading to prolonged phototoxic effects . In contrast, hepatocytes rapidly metabolize and remove the compound, reducing its long-term impact . These temporal effects are crucial for understanding the compound’s behavior in different cellular environments and optimizing its use in research and therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and phototoxic effects. At higher doses, this compound can cause significant cellular damage and adverse effects . The threshold for toxicity is influenced by factors such as the animal model used, the route of administration, and the duration of exposure. Understanding the dosage effects is essential for determining the safe and effective use of this compound in research and potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily related to its photosensitizing properties. The compound interacts with enzymes and cofactors involved in oxidative stress and phototoxicity. Upon light exposure, this compound generates singlet oxygen, which reacts with cellular biomolecules, leading to oxidative damage . The compound’s metabolism in hepatocytes involves rapid degradation and removal, reducing its long-term impact . These metabolic pathways are crucial for understanding the compound’s behavior in different cellular environments and optimizing its use in research and therapeutic applications.

Transport and Distribution

This compound is transported and distributed within cells and tissues through its interaction with transporters and binding proteins. The compound’s lipophilic nature facilitates its binding to cell membranes, enhancing its distribution within cellular compartments . In hepatocytes, this compound is rapidly metabolized and removed, reducing its accumulation and long-term impact . Understanding the transport and distribution mechanisms is essential for optimizing the compound’s use in research and therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is influenced by its lipophilic nature and interaction with cellular membranes. The compound accumulates in cell membranes, leading to localized phototoxic effects upon light exposure . This localization is crucial for understanding the compound’s behavior in different cellular environments and optimizing its use in research and therapeutic applications. Additionally, the interaction with proteins such as bovine serum albumin further influences its subcellular localization and phototoxic effects .

Properties

IUPAC Name

(5-ethylthiophen-2-yl)-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12OS/c1-2-11-8-9-12(15-11)13(14)10-6-4-3-5-7-10/h3-9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRUFIFKRFHMKHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201311478
Record name 2-Benzoyl-5-ethylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201311478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6933-26-2
Record name 2-Benzoyl-5-ethylthiophene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6933-26-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (5-Ethyl-2-thienyl)phenylmethanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006933262
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Benzoyl-5-ethylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201311478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5-ETHYL-2-THIENYL)PHENYLMETHANONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4S66YGH9EQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does decarboxytiaprofenic acid (DTPA) interact with cells and cause phototoxicity?

A1: DTPA, a photoproduct of the nonsteroidal anti-inflammatory drug tiaprofenic acid, exhibits enhanced lipophilicity due to the absence of a carboxylate group [, , ]. This allows it to bind more efficiently to cell membranes, particularly in poorly metabolizing cells like fibroblasts []. Upon exposure to UV light, DTPA acts as a photosensitizer, generating reactive oxygen species that cause generalized cell damage [, , ]. Interestingly, DTPA is photostable in a simple buffer solution but undergoes photodegradation in the presence of proteins like bovine serum albumin [].

Q2: What is the mechanism of lipid peroxidation induced by DTPA?

A3: Research suggests that DTPA participates in both type-I and type-II photoperoxidation mechanisms [, ]. Primarily, DTPA acts via a type-I mechanism, evidenced by the formation of conjugated diene hydroperoxides from linoleic acid upon irradiation [, ]. Interestingly, studies using 1,2-dimethylcyclohexa-2,5-dienecarboxylic acid as a model substrate revealed that a type-II mechanism, involving singlet oxygen generation, also contributes to the overall photooxidation process [, ]. Notably, the accumulation of conjugated diene hydroperoxides can lead to a decrease in DTPA's phototoxicity over time due to quenching of its excited triplet state [, ].

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